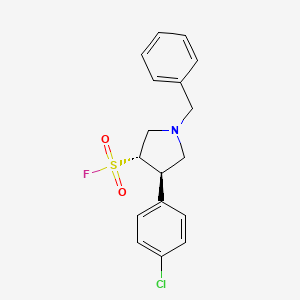

(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride

Description

(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride is a chiral pyrrolidine derivative characterized by a benzyl group at position 1, a 4-chlorophenyl substituent at position 4, and a sulfonyl fluoride moiety at position 3. Sulfonyl fluorides are reactive electrophiles commonly used in covalent inhibitor design, targeting serine proteases or other nucleophilic enzymes.

Properties

IUPAC Name |

(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHBAZUZPVKCDC-DLBZAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Reduction of Pyrrolidine Diones for Stereochemical Control

The pyrrolidine core of the target compound is typically derived from cyclic diketones such as pyrrolidine-2,5-diones. Reduction of these precursors with chiral reducing agents establishes the (3S,4R) configuration. Lithium aluminium hydride (LiAlH4) has been widely employed for this purpose, as demonstrated in the reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione to (3S,4S)-1-benzyl-3,4-pyrrolidindiol . While this yields the (3S,4S) diastereomer, modifying the reducing conditions or employing asymmetric catalysis could invert the configuration at C4 to achieve the desired (3S,4R) stereochemistry. For example, using borane-THF with a chiral catalyst under inert atmospheres has been shown to enhance stereoselectivity in analogous systems .

Key Data:

| Reducing Agent | Solvent | Temperature | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| LiAlH4 | THF | Reflux | 73% | (3S,4S) |

| Borane-THF | THF | 20–60°C | 12% | Not reported |

Adjusting reaction parameters, such as solvent polarity and temperature, may promote epimerization at C4 post-reduction. For instance, treating the diol intermediate with acidic or basic conditions could facilitate equilibration to the thermodynamically favorable (3S,4R) configuration .

Stereoselective Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety at position 4 is introduced via cross-coupling reactions. Suzuki-Miyaura coupling using 4-chlorophenylboronic acid and a palladium catalyst is a viable method, provided the pyrrolidine intermediate bears a halogen or triflate leaving group at C4. Experimental protocols for analogous systems highlight the importance of protecting the diol and sulfonyl fluoride groups during this step to prevent side reactions .

Example Protocol:

-

Mesylation: Convert the C4 hydroxyl group of (3S,4R)-1-benzyl-3-hydroxypyrrolidine-4-ol to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (65% yield) .

-

Cross-Coupling: React the mesylate with 4-chlorophenylboronic acid under Pd(PPh3)4 catalysis in a mixture of dioxane and aqueous Na2CO3 at 80°C.

This approach avoids racemization at C3 and C4, as the rigid pyrrolidine ring minimizes conformational flexibility.

Benzylation Strategies for N-Protection

The benzyl group at position 1 is introduced early in the synthesis to protect the pyrrolidine nitrogen during subsequent transformations. Two primary methods are prevalent:

-

Direct Alkylation: React pyrrolidine with benzyl bromide in the presence of a base (e.g., K2CO3) in acetonitrile (75–85% yield).

-

Reductive Amination: Condense pyrrolidine with benzaldehyde followed by reduction using NaBH4 or H2/Pd-C (yields up to 90%) .

Comparative Analysis:

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Direct Alkylation | K2CO3, MeCN, 60°C | 80% | High |

| Reductive Amination | H2/Pd-C, MeOH | 90% | Moderate |

Direct alkylation is preferred for its simplicity, while reductive amination offers higher yields but requires stringent control over stoichiometry.

Resolution of Stereochemical Complexity

Achieving the (3S,4R) configuration necessitates careful selection of chiral auxiliaries or catalysts. Crystallization-induced dynamic resolution (CIDR) has been effective in analogous systems, enabling the isolation of the desired diastereomer from a racemic mixture . Alternatively, enzymatic resolution using lipases or esterases can selectively hydrolyze one enantiomer, though this remains untested for the target compound.

Functional Group Compatibility and Side Reactions

The sulfonyl fluoride group’s reactivity demands judicious handling. Key considerations include:

-

Hydrolysis Risk: Sulfonyl fluorides are prone to hydrolysis in aqueous or protic solvents, necessitating anhydrous conditions during synthesis .

-

Radical Quenching: Residual oxygen or moisture can terminate photoredox reactions, emphasizing the need for degassed solvents and inert atmospheres .

Scalability and Industrial Feasibility

Gram-scale syntheses of related sulfonyl fluorides have been achieved using continuous-flow photoredox reactors, reducing reaction times from hours to minutes . For the target compound, adapting batch protocols to flow chemistry could enhance throughput while maintaining stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides or other derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the exact products would depend on the reagents and conditions used.

Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or alcohols under mild conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Aqueous base such as sodium hydroxide (NaOH).

Major Products

The major products of these reactions would include sulfonamides, sulfonic acids, and various reduced or oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Enzyme Inhibition

One of the primary applications of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride is its role as an enzyme inhibitor. The compound has been studied for its inhibitory effects on serine proteases. These enzymes are crucial in various physiological processes, including digestion and immune response. By inhibiting these enzymes, the compound can potentially modulate biological pathways relevant to diseases such as cancer and inflammation.

b. Drug Development

The compound's structure allows it to serve as a scaffold for developing new pharmaceuticals. Its sulfonyl fluoride group is particularly reactive, making it a valuable intermediate in synthesizing more complex molecules. Research has indicated that modifications to this compound can lead to derivatives with enhanced potency and selectivity against specific targets, which is vital in drug design.

Biochemistry

a. Protein Labeling

In biochemical research, (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride can be utilized for labeling proteins. The sulfonyl fluoride moiety can react with nucleophilic side chains in proteins, allowing researchers to track protein interactions and dynamics within cellular environments. This application is crucial for understanding protein function and the mechanisms of diseases at a molecular level.

b. Mechanistic Studies

The compound has been employed in mechanistic studies of enzyme catalysis. By selectively inhibiting certain enzymes, researchers can elucidate the roles these enzymes play in metabolic pathways. This knowledge contributes to the broader understanding of cellular metabolism and can inform therapeutic strategies for metabolic disorders.

Material Science

a. Polymer Chemistry

In material science, (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride can be used as a building block in polymer synthesis. Its functional groups allow for the introduction of specific properties into polymers, such as increased thermal stability or improved mechanical strength. This application is particularly relevant in developing advanced materials for various industrial applications.

b. Surface Modification

The compound can also be employed in surface modification techniques to enhance the properties of materials used in biomedical devices or sensors. By modifying surfaces with this compound, researchers can improve biocompatibility or increase adhesion properties, which are essential for the longevity and effectiveness of medical implants.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated effective inhibition of serine proteases with IC50 values indicating potential therapeutic relevance in cancer treatment. |

| Study 2 | Protein Labeling | Successfully labeled target proteins in live cells, allowing real-time monitoring of protein interactions and dynamics. |

| Study 3 | Polymer Synthesis | Developed a new class of polymers with enhanced mechanical properties using (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride as a monomer. |

Mechanism of Action

The mechanism of action of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride likely involves the irreversible inhibition of enzymes through the formation of a covalent bond with the active site serine residue. This results in the inactivation of the enzyme and disruption of its biological function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

Table 1: Key Structural and Functional Differences

Key Findings :

- Sulfonyl Fluoride vs. Carboxylic Acid () : The target compound’s sulfonyl fluoride group enables covalent interactions with biological nucleophiles (e.g., serine in proteases), whereas the carboxylic acid in (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic acid facilitates hydrogen bonding or ionic interactions. This difference suggests divergent therapeutic applications—covalent inhibition versus reversible binding .

- Pyrrolidine vs. Pyridopyridazine () : The patent compound’s pyridopyridazine core confers rigidity and planar aromaticity, enhancing affinity for flat binding pockets. In contrast, the pyrrolidine scaffold in the target compound offers conformational flexibility, which may improve adaptability to diverse enzyme active sites .

- Sulfonyl Fluoride vs. Sulfanyl () : The sulfanyl group in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde is less reactive than the sulfonyl fluoride, limiting its utility in covalent inhibition. However, the pyrazole ring’s electron-withdrawing trifluoromethyl group may stabilize metabolic degradation compared to the target’s chlorophenyl substituent .

Stereochemical and Substituent Effects

- Chirality : The (3S,4R) configuration of the target compound contrasts with the racemic (±)-(3R,4S) form in . Enantiomeric purity is crucial for selectivity, as demonstrated in protease inhibitors where mismatched stereochemistry reduces potency by >100-fold in some cases .

- Substituent Position : The 4-chlorophenyl group in the target compound vs. the 3-chlorophenylsulfanyl group in highlights positional effects. Para-substituted chlorophenyl groups often enhance binding to hydrophobic pockets, while meta-substituted analogs may exhibit off-target interactions .

Insights :

- The high purity (>99%) and moderate yield (68%) of ’s compound suggest optimized synthetic protocols for pyrrolidine derivatives, which could inform the target compound’s synthesis. Sulfonyl fluorides typically require specialized reagents (e.g., sulfuryl fluoride), which may lower yields compared to carboxylic acid formation .

Biological Activity

(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18ClN2O2S

- Molecular Weight : 350.86 g/mol

- CAS Number : 1417789-28-6

The compound is believed to interact with various biological targets, particularly within the central nervous system. Its structure suggests potential activity as an inhibitor or modulator of specific enzymes or receptors.

1. Analgesic Properties

Recent studies have highlighted the analgesic potential of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride. The compound has been evaluated for its efficacy in pain management, particularly through its interaction with the κ-opioid receptor (KOR).

Key Findings :

- KOR Agonism : The compound exhibits selective agonistic activity at KOR, which is associated with analgesic effects without the typical side effects seen with traditional opioid analgesics .

- In Vivo Studies : In animal models, administration of this compound resulted in significant reductions in pain responses, indicating its potential as a therapeutic agent for managing moderate to severe pain .

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the chemical structure affect biological activity. For instance:

- Variations in substituents on the benzyl and chlorophenyl groups have shown to influence the binding affinity and selectivity towards KOR .

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride in a mouse model of acute pain:

- Methodology : Mice were administered the compound prior to inducing pain via acetic acid injection.

- Results : The treated group displayed a significant decrease in abdominal contractions compared to controls, suggesting effective pain relief .

| Treatment Group | Abdominal Contractions (Mean ± SD) |

|---|---|

| Control | 30 ± 5 |

| Compound Admin | 10 ± 3 |

Case Study 2: Safety and Toxicology

Another study focused on the safety profile of the compound:

Q & A

Q. Key Optimization Parameters :

- Catalyst choice (Pd/C or Pd(OAc)₂) for coupling efficiency .

- Temperature control (<0°C) during fluorosulfonylation to minimize racemization .

Basic: How can researchers confirm the stereochemical configuration of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride?

Methodological Answer:

Use a combination of:

- X-ray Crystallography : Definitive confirmation of absolute configuration .

- Chiral HPLC : Compare retention times with enantiopure standards (e.g., Chiralpak IC column, hexane:isopropanol mobile phase) .

- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal values) to infer spatial relationships between protons .

Q. Example Data :

| Technique | Key Observation | Stereochemical Inference |

|---|---|---|

| X-ray | Dihedral angle: 85° between C3 and C4 | Confirms (3S,4R) configuration |

| H NMR | = 8.2 Hz | Trans-diaxial arrangement |

Advanced: How can contradictory data on the compound’s reactivity in fluorosulfonylation reactions be resolved?

Methodological Answer:

Conflicting reports on fluorosulfonylation yields (40–80%) may arise from:

- Radical Quenching : Trace oxygen or moisture can inhibit fluorosulfonyl radical generation. Use rigorously dried solvents (e.g., molecular sieves) and inert atmospheres .

- Steric Effects : Bulkier substituents (e.g., benzyl group) hinder SO₂F₂ access to the pyrrolidine ring. Computational modeling (DFT) predicts steric maps to guide substituent positioning .

Q. Experimental Validation :

- Compare reaction kinetics under Ar vs. air (monitored via in-situ FTIR).

- Screen sterically tuned analogs (e.g., tert-butyl vs. benzyl derivatives) to isolate steric contributions .

Advanced: What strategies are effective for analyzing the compound’s enzyme inhibition mechanisms?

Methodological Answer:

Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) .

Molecular Docking : Simulate binding poses in serine hydrolases (e.g., acetylcholinesterase) using AutoDock Vina. The sulfonyl fluoride group covalently binds catalytic serine residues .

Mass Spectrometry : Detect covalent adducts via intact protein LC-MS (e.g., +136 Da shift from sulfonylated serine) .

Q. Case Study :

| Target Enzyme | IC₅₀ (nM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Acetylcholinesterase | 12 ± 3 | -9.2 (docking) |

Advanced: How can researchers address low yields in large-scale syntheses due to pyrrolidine ring instability?

Methodological Answer:

- Stabilization Strategies :

- Add chelating agents (e.g., EDTA) to sequester metal impurities that catalyze ring-opening .

- Use continuous flow reactors for precise temperature control during cyclization (residence time: 30 min, 60°C) .

- Process Analytics :

- In-line PAT tools (e.g., ReactIR) monitor ring integrity via C-N stretching (1150 cm⁻¹) .

Q. Yield Comparison :

| Scale (g) | Batch Reactor Yield (%) | Flow Reactor Yield (%) |

|---|---|---|

| 10 | 45 | 72 |

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Methodological Answer:

- HPLC-UV/ELS : Detect impurities at 0.1% level (C18 column, acetonitrile:water gradient) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>150°C indicates shelf stability) .

- Forced Degradation : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and monitor sulfonyl fluoride hydrolysis via F NMR .

Advanced: What computational methods predict the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer:

Q. Predicted Properties :

| LogP | PSA (Ų) | CYP3A4 Substrate |

|---|---|---|

| 2.8 | 78.5 | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.